N,N-Dialilbencensulfonamida

Descripción general

Descripción

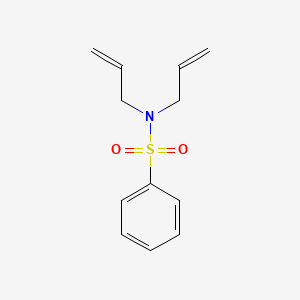

N,N-Diallylbenzenesulfonamide: is an organic compound with the molecular formula C12H15NO2S It is a derivative of benzenesulfonamide where the nitrogen atom is substituted with two allyl groups

Aplicaciones Científicas De Investigación

Chemistry: N,N-Diallylbenzenesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of polymers, resins, and other complex organic molecules.

Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of enzyme inhibitors, particularly those targeting carbonic anhydrase enzymes.

Medicine: N,N-Diallylbenzenesulfonamide derivatives have been studied for their anticancer and antimicrobial properties. They can inhibit the growth of cancer cells and bacteria by interfering with specific biochemical pathways.

Industry: In the industrial sector, N,N-Diallylbenzenesulfonamide can be used in the production of specialty chemicals, coatings, and adhesives. Its unique chemical properties make it suitable for various industrial applications.

Mecanismo De Acción

Target of Action

N,N-Diallylbenzenesulfonamide is a type of sulfonamide, a class of synthetic antimicrobial drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, eye function, and bacterial folic acid synthesis .

Mode of Action

Sulfonamides, including N,N-Diallylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydropteroate, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by N,N-Diallylbenzenesulfonamide is the bacterial folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, N,N-Diallylbenzenesulfonamide prevents the conversion of PABA to dihydropteroate . This disruption in the pathway leads to a decrease in the production of folic acid, which is crucial for bacterial DNA synthesis .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability, are distributed throughout the body, are metabolized in the liver, and are excreted in the urine .

Result of Action

The primary result of N,N-Diallylbenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, N,N-Diallylbenzenesulfonamide effectively halts the proliferation of bacteria .

Action Environment

The efficacy and stability of N,N-Diallylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s pharmacokinetics .

Análisis Bioquímico

Biochemical Properties

N,N-Diallylbenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been observed to interact with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The interaction between N,N-Diallylbenzenesulfonamide and carbonic anhydrase IX involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity . This inhibition can disrupt the enzyme’s role in regulating pH and ion balance within cells, which is crucial for tumor growth and survival.

Cellular Effects

N,N-Diallylbenzenesulfonamide has been shown to exert various effects on different cell types and cellular processes. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, N,N-Diallylbenzenesulfonamide inhibits cell proliferation by inducing apoptosis . This compound influences cell signaling pathways by inhibiting carbonic anhydrase IX, leading to alterations in gene expression and cellular metabolism. The inhibition of carbonic anhydrase IX results in a decrease in intracellular pH, which can trigger apoptotic pathways and reduce cell viability .

Molecular Mechanism

The molecular mechanism of action of N,N-Diallylbenzenesulfonamide involves its binding to the active site of carbonic anhydrase IX. The sulfonamide group forms a coordination bond with the zinc ion in the enzyme’s active site, effectively inhibiting its catalytic activity . This inhibition disrupts the enzyme’s ability to regulate pH and ion balance, leading to changes in cellular homeostasis. Additionally, N,N-Diallylbenzenesulfonamide may interact with other biomolecules, such as proteins involved in apoptosis and cell cycle regulation, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Diallylbenzenesulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N-Diallylbenzenesulfonamide remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to N,N-Diallylbenzenesulfonamide in in vitro studies has demonstrated sustained inhibition of carbonic anhydrase IX and persistent apoptotic effects in cancer cells .

Dosage Effects in Animal Models

The effects of N,N-Diallylbenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase IX without causing significant toxicity . At higher doses, N,N-Diallylbenzenesulfonamide may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

N,N-Diallylbenzenesulfonamide is involved in metabolic pathways that include its interaction with enzymes such as carbonic anhydrase IX. The compound’s metabolism may involve phase I and phase II reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

Within cells and tissues, N,N-Diallylbenzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution . The localization and accumulation of N,N-Diallylbenzenesulfonamide in target tissues, such as tumors, are critical for its therapeutic effects .

Subcellular Localization

The subcellular localization of N,N-Diallylbenzenesulfonamide is influenced by targeting signals and post-translational modifications. The compound may localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular processes . The presence of targeting signals, such as nuclear localization sequences, can direct N,N-Diallylbenzenesulfonamide to particular organelles, enhancing its activity and function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Diallylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with diallylamine. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of N,N-Diallylbenzenesulfonamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or toluene can help in dissolving the reactants and controlling the reaction temperature. The product is usually purified by recrystallization or column chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N,N-Diallylbenzenesulfonamide can undergo oxidation reactions, particularly at the allyl groups, forming epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form N,N-diallylbenzenesulfonamide derivatives with different degrees of saturation.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated or partially saturated sulfonamide derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Comparación Con Compuestos Similares

- N,N-Dimethylbenzenesulfonamide

- N,N-Diethylbenzenesulfonamide

- N,N-Dipropylbenzenesulfonamide

Comparison: N,N-Diallylbenzenesulfonamide is unique due to the presence of allyl groups, which confer distinct reactivity and chemical properties. Compared to its dimethyl, diethyl, and dipropyl counterparts, N,N-Diallylbenzenesulfonamide exhibits different reactivity in oxidation and substitution reactions, making it a valuable compound for specific synthetic applications.

Actividad Biológica

N,N-Diallylbenzenesulfonamide is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Synthesis

N,N-Diallylbenzenesulfonamide is synthesized through the reaction of benzenesulfonyl chloride with diallylamine in the presence of a base like triethylamine or pyridine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting compound features two allyl groups attached to a benzenesulfonamide moiety, which influences its reactivity and biological properties.

Target and Mode of Action

N,N-Diallylbenzenesulfonamide acts primarily as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various solid tumors. The sulfonamide group forms a coordination bond with the zinc ion in the active site of CA IX, inhibiting its catalytic activity. This inhibition disrupts the enzyme's role in maintaining pH balance and facilitating tumor growth, leading to reduced cancer cell proliferation.

Biochemical Pathways

The compound also functions as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, a critical pathway for bacterial growth. By mimicking PABA, N,N-diallylbenzenesulfonamide inhibits bacterial folate synthesis, leading to antimicrobial effects.

Anticancer Properties

Research indicates that N,N-diallylbenzenesulfonamide exhibits significant anticancer activity across various cancer cell lines. For instance, studies have shown that it induces apoptosis in breast cancer cells (MDA-MB-231 and MCF-7), leading to decreased cell viability. The compound's ability to inhibit CA IX contributes to its effectiveness against solid tumors.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5 | Apoptosis induction |

| MCF-7 | 7 | CA IX inhibition |

| HCT-116 | 3 | Cell cycle arrest |

Antimicrobial Activity

N,N-Diallylbenzenesulfonamide has demonstrated potent antimicrobial properties against various bacterial strains. It acts by inhibiting folic acid synthesis, similar to other sulfonamides. The minimum inhibitory concentration (MIC) values indicate its effectiveness against pathogens such as E. coli and S. aureus.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

Pharmacokinetics

N,N-Diallylbenzenesulfonamide exhibits favorable pharmacokinetic properties typical of sulfonamides:

- Absorption : Good oral bioavailability.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine.

Case Studies and Research Findings

Several studies highlight the biological activities of N,N-diallylbenzenesulfonamide:

- Anti-GBM Activity : A study found that benzenesulfonamide analogs, including N,N-diallylbenzenesulfonamide, exhibited significant growth inhibition in glioblastoma multiforme (GBM) cells, suggesting potential use in treating aggressive brain tumors .

- Electrochemical Studies : Research on electrochemical cleavage reactions involving benzenesulfonamides has provided insights into their reactivity and potential applications in drug development .

- Anti-inflammatory Effects : Other derivatives have shown anti-inflammatory activity, indicating that modifications to the benzenesulfonamide structure can enhance therapeutic effects against various conditions .

Propiedades

IUPAC Name |

N,N-bis(prop-2-enyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-3-10-13(11-4-2)16(14,15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOYMEKSBOLOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291773 | |

| Record name | n,n-diallylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25630-24-4 | |

| Record name | NSC77919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-diallylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.